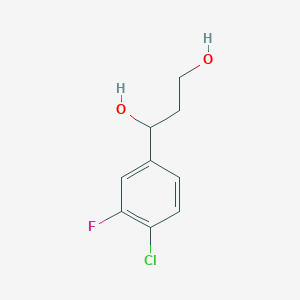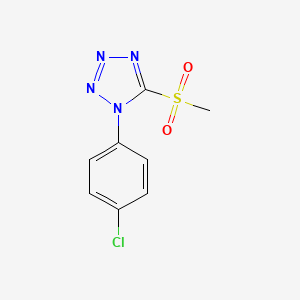![molecular formula C11H8ClN5 B13673517 6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 6-position and a pyridin-3-ylmethyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by cyclization reactions involving appropriate starting materials such as 3-aminopyrazole and 2,4-dichloropyrimidine under basic conditions.
Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via nucleophilic substitution reactions, where the chloro group at the 1-position of the pyrazolo[3,4-d]pyrimidine core is replaced by the pyridin-3-ylmethyl group using reagents like pyridine-3-methanol and a suitable base.
Chlorination: The final step involves the selective chlorination at the 6-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-ylmethyl group, to form corresponding oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and fused ring systems, each with potentially unique biological activities .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity in biological assays, particularly as an inhibitor of specific enzymes and receptors.
作用机制
The mechanism of action of 6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Halogenated Pyrazolo[3,4-d]pyrimidines: Compounds with halogen substitutions at various positions exhibit similar biological activities.
Uniqueness
6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro group at the 6-position and the pyridin-3-ylmethyl group at the 1-position enhances its ability to interact with molecular targets, making it a potent candidate for drug development .
属性
分子式 |
C11H8ClN5 |
|---|---|
分子量 |
245.67 g/mol |
IUPAC 名称 |
6-chloro-1-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H8ClN5/c12-11-14-5-9-6-15-17(10(9)16-11)7-8-2-1-3-13-4-8/h1-6H,7H2 |
InChI 键 |
LZEYROSDZZUCGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CN2C3=NC(=NC=C3C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)

![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)


![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)




![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
